molecular formula C11H8ClN3 B017339 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline CAS No. 161087-48-5

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline

Cat. No. B017339
M. Wt: 217.65 g/mol
InChI Key: GJOVRMBVMMUKJY-UHFFFAOYSA-N
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Description

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline is a chemical compound with the molecular formula C11H8ClN3 and a molecular weight of 217.65 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds, such as 3H-furo[2,3-b]imidazo[4,5-f]quinolines, has been achieved through the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline is a solid substance that is soluble in DMSO, ethanol, and methanol . It should be stored at -20° C and has a melting point of 177-178°C .

Future Directions

The future directions for research involving 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline and similar compounds could involve further exploration of their potential antibacterial properties . Additionally, understanding the metabolic pathways and mechanisms of action of these compounds could provide valuable insights for the development of new drugs .

properties

IUPAC Name

2-chloro-3-methylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOVRMBVMMUKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434902
Record name 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline

CAS RN

161087-48-5
Record name 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.